molecular formula C9H14O2 B13258065 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13258065
M. Wt: 154.21 g/mol
InChI Key: PPMNWFUEXGJWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound featuring an oxabicycloheptane core with an ethyl group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction. This reaction is performed between a furan derivative and an olefinic or acetylenic dienophile. The reaction conditions often include moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals, fragrances, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxabicycloheptane ring structure may also interact with specific receptors or enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both the ethyl group and the aldehyde functional group allows for diverse chemical transformations and applications .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-ethyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C9H14O2/c1-2-9(6-10)5-7-3-4-8(9)11-7/h6-8H,2-5H2,1H3

InChI Key

PPMNWFUEXGJWBG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2CCC1O2)C=O

Origin of Product

United States

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